Navigating the Solid-State Landscape of 2-Chloro-3-(dichloromethyl)quinoline: A Technical Guide to its Predicted Crystal Structure and X-ray Diffraction Analysis
Navigating the Solid-State Landscape of 2-Chloro-3-(dichloromethyl)quinoline: A Technical Guide to its Predicted Crystal Structure and X-ray Diffraction Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anticipated crystal structure and X-ray diffraction characteristics of 2-Chloro-3-(dichloromethyl)quinoline. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document leverages crystallographic data from closely related analogs to construct a robust predictive model of its solid-state properties. By examining the structural nuances of similar 2-chloroquinoline derivatives, we can infer the likely molecular geometry, packing motifs, and key intermolecular interactions that govern the crystalline form of the title compound. This guide is designed to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline-based compounds, particularly within the realm of drug discovery and materials science.
The Significance of Crystallographic Insight in Quinoline Chemistry
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The three-dimensional arrangement of atoms within a crystal lattice, and the intermolecular forces that dictate this arrangement, are critical determinants of a compound's physicochemical properties. These include solubility, stability, bioavailability, and ultimately, therapeutic efficacy. A thorough understanding of the crystal structure is therefore not an academic exercise, but a cornerstone of rational drug design. For 2-Chloro-3-(dichloromethyl)quinoline, elucidating its solid-state architecture is paramount for predicting its behavior in biological systems and for the development of stable, effective pharmaceutical formulations.
Predictive Analysis Based on Structural Analogs
In the absence of a determined crystal structure for 2-Chloro-3-(dichloromethyl)quinoline, we turn to the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature to identify and analyze close structural analogs.[2] The crystallographic data from these related compounds provide a strong foundation for predicting the structural attributes of our target molecule.
A particularly insightful analog is 2-Chloro-3-(chloromethyl)-8-methylquinoline .[3] The primary structural difference is the presence of a methyl group at the 8-position of the quinoline ring. This substitution is expected to have a minor impact on the core geometry of the quinoline system and the conformation of the chloromethyl group at the 3-position. Another relevant structure is 3-bromomethyl-2-chloro-quinoline , which features a bromomethyl group in place of the dichloromethyl group.[4][5]
The analysis of these and other 2-chloroquinoline derivatives allows us to anticipate key structural features of 2-Chloro-3-(dichloromethyl)quinoline.
Anticipated Molecular Geometry
The quinoline core is expected to be essentially planar. The dichloromethyl group at the 3-position will introduce steric bulk, which may lead to slight distortions from perfect planarity. The C-Cl bond lengths in the dichloromethyl group and at the 2-position of the quinoline ring will be consistent with typical values for chlorinated hydrocarbons and chloro-heterocycles, respectively.
Predicted Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Chloro-3-(dichloromethyl)quinoline will likely be governed by a combination of weak intermolecular interactions. Given the presence of chlorine atoms and the aromatic system, the following interactions are anticipated:
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π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.[6][7]
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Halogen Bonding: The chlorine atoms on both the quinoline ring and the dichloromethyl group can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.
-
C-H···Cl and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the quinoline ring and the dichloromethyl group with chlorine and nitrogen atoms of adjacent molecules are also expected to play a role in stabilizing the crystal lattice.[3]
Experimental Workflow for Crystal Structure Determination
For researchers seeking to determine the crystal structure of 2-Chloro-3-(dichloromethyl)quinoline, a systematic experimental approach is required. The following workflow outlines the key stages, from material preparation to structure solution and refinement.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.
Synthesis and Purification
The synthesis of 2-Chloro-3-(dichloromethyl)quinoline can be achieved through established synthetic routes for quinoline derivatives.[8] Following synthesis, rigorous purification is essential to obtain a high-purity sample suitable for single crystal growth. Techniques such as column chromatography and recrystallization are commonly employed.
Single Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A variety of techniques should be screened to find the optimal conditions.[9]
Table 1: Common Crystallization Techniques for Quinoline Derivatives [9]
| Technique | Description | Key Parameters |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form. | Solvent system, temperature, concentration. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | Solvent, cooling rate, temperature profile. |
| Vapor Diffusion | A solution of the compound in a "good" solvent is placed in a sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and promoting crystal growth. | Good solvent, anti-solvent, temperature. |
| Anti-Solvent Crystallization | An anti-solvent is slowly added to a solution of the compound, causing a rapid decrease in solubility and precipitation of the solid as crystals. | Solvent, anti-solvent, addition rate, temperature. |
Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.
Experimental Protocol:
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[8] The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[3]
Structure Solution, Refinement, and Validation
Specialized software is used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: Logical flow for solving and refining a crystal structure from diffraction data.
The final refined structure should be validated to ensure its quality and accuracy. The resulting crystallographic information is typically deposited in a database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.
Comparative Crystallographic Data of Related 2-Chloroquinoline Derivatives
The following table summarizes key crystallographic parameters for several 2-chloroquinoline derivatives, providing a basis for comparison and prediction for 2-Chloro-3-(dichloromethyl)quinoline.
Table 2: Crystal Data and Structure Refinement for Selected 2-Chloroquinoline Derivatives
| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[8] | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline[8] | ethyl 2,4-dichloroquinoline-3-carboxylate[8] | 3-bromomethyl-2-chloro-quinoline[4][5] |
| Empirical Formula | C₁₆H₁₂ClN₃ | C₁₁H₁₀ClN₃O | C₁₂H₉Cl₂NO₂ | C₁₀H₇BrClN |
| Formula Weight | 281.74 | 235.67 | 270.10 | 256.54 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Triclinic |
| Space Group | Cc | Pnma | P2₁/c | P-1 |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) | 6.587(2) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) | 7.278(3) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) | 10.442(3) |
| α (°) | 90 | 90 | 90 | 83.59(3) |
| β (°) | 90 | 90 | 90 | 75.42(2) |
| γ (°) | 90 | 90 | 90 | 77.39(3) |
| Volume (ų) | 1466.1(4) | 1031.54(8) | 1218.44(7) | 471.9(3) |
| Z | 4 | 4 | 4 | 2 |
| R-factor | - | - | - | 0.0734 |
Conclusion
While the definitive crystal structure of 2-Chloro-3-(dichloromethyl)quinoline awaits experimental determination, a comprehensive analysis of its close structural analogs provides a strong predictive framework. It is anticipated that this compound will exhibit a largely planar quinoline core with crystal packing dominated by π-π stacking and weak hydrogen bonding. The detailed experimental workflow presented in this guide offers a clear pathway for researchers to successfully crystallize this compound and elucidate its three-dimensional structure through single-crystal X-ray diffraction. The resulting crystallographic data will be invaluable for understanding its structure-property relationships and for advancing its potential applications in drug development and materials science.
References
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- Chandrika, N., et al. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline.
- Chandrika, N., et al. (2015). Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline. PubMed.
- Al-Hamdani, A. A. S., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules.
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PubChemLite. (n.d.). 2-chloro-3-(chloromethyl)quinoline (C10H7Cl2N). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- Kant, R., et al. (2010). Chemical structure of 3-bromomethyl-2-chloroquinoline.
- Kant, R., et al. (2010). X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline. Semantic Scholar.
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PubChem. (n.d.). 2,7-Dichloro-3-(dichloromethyl)quinoline. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]
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